Methyl 2,3-diamino-6-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-diamino-6-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRCSNNRVQWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232586 | |
| Record name | Benzoic acid, 2,3-diamino-6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635317-47-4 | |
| Record name | Benzoic acid, 2,3-diamino-6-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635317-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3-diamino-6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of Methyl 2,3 Diamino 6 Chlorobenzoate
Reactivity of the Methyl Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its utility as a synthetic intermediate.
Ester Hydrolysis Mechanisms
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol, a reaction that can be promoted by either acidic or basic conditions. libretexts.org
Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the carbonyl group reforms, leading to the expulsion of a methoxide (B1231860) ion as the leaving group. In the final step, the acidic carboxylic acid protonates the basic methoxide, resulting in a carboxylate salt and methanol (B129727). libretexts.orgyoutube.com This mechanism is typically referred to as a base-catalyzed, bimolecular acyl-oxygen cleavage (BAc2). stackexchange.com
Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Following a series of proton transfers, a molecule of methanol is eliminated as a good leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com This process is generally a reversible, acid-catalyzed, bimolecular acyl-oxygen cleavage (AAc2). ucoz.com
For sterically hindered esters, alternative mechanisms like bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2), involving an SN2 attack on the methyl group, can occur, although this is less common. stackexchange.com
Transesterification Reactions
Transesterification is a process where the –OR' group of an ester is exchanged with an –OR'' group from an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of methyl 2,3-diamino-6-chlorobenzoate, reacting it with a different alcohol (R''OH) would replace the methyl group (–OCH3) with a new alkoxy group (–OR''), yielding a different ester. The reaction equilibrium can be shifted toward the product by using the new alcohol as a solvent or by removing the methanol as it forms.
Amidation Reactions for Carboxamide Derivatives
The methyl ester of this compound can be converted into a carboxamide by reacting it with a primary or secondary amine. This amidation reaction typically requires heat or catalysis and involves the nucleophilic attack of the amine on the ester's carbonyl carbon. This process displaces the methoxy (B1213986) group to form a stable amide bond. The synthesis of N-substituted carboxamides is a common strategy for creating derivatives with potential biological activity. researchgate.netnih.gov For example, various carboxamides are synthesized by coupling carboxylic acids with anilines using reagents like thionyl chloride and triethylamine. nih.gov
Table 1: Summary of Reactions at the Methyl Ester Moiety
| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |
|---|---|---|---|
| Base-Promoted Hydrolysis | NaOH or KOH in H2O/solvent | Carboxylate Salt | Heat |
| Acid-Catalyzed Hydrolysis | H2SO4 or HCl in H2O | Carboxylic Acid | Heat, Reflux |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester | Heat, Removal of Methanol |
| Amidation | R'NH2 or R'2NH | Carboxamide | Heat, Catalyst |
Reactivity of the Aromatic Diamino Moieties
The two amino groups attached to the aromatic ring are nucleophilic and are key to the construction of various derivatives, particularly heterocyclic systems.
Acylation and Alkylation Reactions
The amino groups of this compound can readily undergo acylation and alkylation.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acyl derivatives. Depending on the stoichiometry of the reagents, either mono- or di-acylation can be achieved. This reaction introduces an amide linkage, which can influence the molecule's electronic and physical properties.
Alkylation: The amino groups can also be alkylated using alkyl halides or other alkylating agents. These reactions introduce alkyl substituents onto the nitrogen atoms, increasing their steric bulk and modifying their basicity.
These reactions are foundational for modifying the structure and exploring its synthetic potential. researchgate.net
Cyclization Reactions to Form Heterocyclic Ring Systems
The ortho-diamine arrangement of the amino groups in this compound is a classic structural motif for the synthesis of fused heterocyclic rings. This configuration allows for condensation reactions with various bifunctional reagents to form stable five- or six-membered rings.
Benzimidazole (B57391) Formation: Reaction with carboxylic acids or their derivatives (such as aldehydes or nitriles) under acidic or high-temperature conditions leads to the formation of a benzimidazole ring system.
Quinoxaline (B1680401) Formation: Condensation with α-dicarbonyl compounds (e.g., glyoxal (B1671930), 2,3-butanedione) typically results in the formation of a quinoxaline ring, which is a nitrogen-containing six-membered heterocycle fused to the benzene (B151609) ring.
Other Heterocycles: Reactions with reagents like phosgene (B1210022), thiophosgene, or carbon disulfide can yield benzimidazolones, benzimidazolethiones, or other related heterocyclic structures. The synthesis of triazolo-thiadiazole and oxadiazole derivatives from similar precursors has also been documented. researchgate.net
Table 2: Examples of Cyclization Reactions with ortho-Diamines
| Reagent | Resulting Heterocyclic System |
|---|---|
| Carboxylic Acid (R-COOH) | 2-Substituted Benzimidazole |
| α-Dicarbonyl (R-CO-CO-R') | 2,3-Disubstituted Quinoxaline |
| Carbon Disulfide (CS2) | Benzimidazole-2-thione |
| Phosgene (COCl2) | Benzimidazol-2-one |
Oxidation Pathways of Aromatic Amines
The aromatic amino groups of this compound are susceptible to oxidation, a characteristic reaction of o-phenylenediamines. The oxidation of o-phenylenediamine (B120857) derivatives can lead to the formation of complex heterocyclic structures, most notably phenazines. rsc.orgrsc.org The process typically involves the oxidative coupling of two molecules of the diamine.
In the presence of an oxidizing agent, the amino groups can be oxidized to form radical cations or diimines, which then undergo intermolecular condensation and subsequent aromatization to yield 2,3-diaminophenazine derivatives. mdpi.com The specific product can be influenced by the reaction conditions and the nature of the oxidant. For instance, certain oxidants like copper ions (Cu²⁺) can catalyze the oxidation to form fluorescent products like 2,3-diaminophenazine (often referred to as oxidized OPD). mdpi.comacs.org The oxidation can be monitored in real-time using techniques like surface-enhanced Raman spectroscopy (SERS), which has shown the process to involve deprotonation of the amino groups followed by rearrangement to a π-conjugated system. mdpi.com
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product Class | Reaction Characteristics |
|---|---|---|
| Ferric Chloride (FeCl₃) | Phenazine (B1670421) derivatives | Classical method for phenazine synthesis from o-phenylenediamines. rsc.org |
| Copper(II) ions (Cu²⁺) | Fluorescent 2,3-diaminophenazines | Forms a colored and fluorescent product, often used in sensor applications. acs.org |
| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Quinoxaline derivatives (in presence of carbonyls) | Can act as an oxidative catalyst for cyclization reactions. nih.gov |
Condensation Reactions with Carbonyl Compounds
A cornerstone of the reactivity of o-phenylenediamines, including this compound, is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. researchgate.net This reaction is a highly efficient method for synthesizing this important class of heterocyclic compounds. The reaction proceeds via a cyclocondensation mechanism where the two adjacent amino groups react sequentially with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the stable aromatic quinoxaline ring.
A wide variety of catalysts can be employed to facilitate this transformation, including mineral acids, Lewis acids like zinc triflate, and heterogeneous catalysts, often under mild conditions. nih.govencyclopedia.pub The choice of catalyst and solvent can significantly affect the reaction time and yield. researchgate.net For example, reactions can be carried out at room temperature or under reflux, with some modern methods utilizing microwave assistance or green chemistry principles with recyclable catalysts. nih.govencyclopedia.pub
Table 2: Catalysts for Quinoxaline Synthesis from o-Phenylenediamines and 1,2-Dicarbonyls
| Catalyst | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Zinc triflate | Acetonitrile | Room Temperature | up to 90% | encyclopedia.pub |
| Cerium(IV) ammonium nitrate (CAN) | Water / MeCN | - | High | nih.gov |
| Phosphate-based fertilizers (MAP, DAP) | Ethanol (B145695) | Reflux | High | nih.gov |
| Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temperature | ~95% | encyclopedia.pub |
The reaction is general for various α-diketones (like benzil), α-keto aldehydes (like phenylglyoxal), and other 1,2-dicarbonyl equivalents. longdom.org The substituents on both the diamine and the dicarbonyl compound can be varied to produce a large library of substituted quinoxalines.
Reactivity of the Aromatic Chloro Substituent
The chloro group on the benzene ring of this compound is a key site for further functionalization, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The aromatic ring of this compound is rendered susceptible to nucleophilic attack due to the presence of the electron-withdrawing ester group. In nucleophilic aromatic substitution (SNAr), a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloride ion), proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, especially those positioned ortho or para to the leaving group, is crucial for stabilizing this negatively charged intermediate and thus activating the ring towards substitution. masterorganicchemistry.comyoutube.com
The reaction is a two-step addition-elimination process:
Addition: The nucleophile adds to the electrophilic aromatic ring, breaking the aromaticity and forming the Meisenheimer complex. libretexts.org
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored. libretexts.org
This pathway allows for the displacement of the chloro group by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a direct route to a diverse range of substituted 2,3-diaminobenzoate derivatives. It is important to note that the SNAr mechanism is distinct from Sₙ1 and Sₙ2 reactions. byjus.com
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira type)
The chloro substituent serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base. wikipedia.orgbyjus.com It is a widely used method for forming biaryl compounds. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the activated boronic acid species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.comlibretexts.org
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the site of the chloro substituent, resulting in a substituted styrenyl-type derivative.
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is highly effective for the synthesis of arylalkynes.
These cross-coupling reactions offer a versatile strategy for elaborating the core structure of this compound, enabling the introduction of a wide array of alkyl, alkenyl, alkynyl, and aryl groups.
Mechanistic Investigations of Key Organic Transformations
Understanding the mechanisms of the aforementioned reactions is critical for optimizing conditions and predicting outcomes.
Mechanism of SNAr: The mechanism of nucleophilic aromatic substitution typically proceeds via the addition-elimination pathway. youtube.com The initial attack of the nucleophile on the carbon bearing the chlorine atom is generally the rate-determining step. masterorganicchemistry.com The resulting intermediate, the Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups of the aromatic ring. masterorganicchemistry.comlibretexts.org In some specific cases, particularly without strong activating groups, a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, has been proposed. nih.gov For substrates like chlorobenzene (B131634) without activating groups, a different elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate can occur under strongly basic conditions. youtube.com
Mechanism of Quinoxaline Formation: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a cyclization reaction. youtube.com The mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to form the final, stable aromatic quinoxaline product. The use of an acid or other catalyst facilitates the protonation of the carbonyl groups, making them more electrophilic and accelerating the reaction. nih.gov
Mechanism of Suzuki Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three main steps. wikipedia.orgbyjus.com
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This step is often rate-limiting. byjus.com
Transmetalation: The organic group from the boronic acid (which is activated by a base to form a boronate complex) is transferred to the palladium center, displacing the halide. byjus.comnrochemistry.com
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.comlibretexts.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Phenazine |
| Quinoxaline |
| Benzil |
| Phenylglyoxal |
| Meisenheimer complex |
| Benzyne |
Advanced Spectroscopic Characterization and Analytical Research of Methyl 2,3 Diamino 6 Chlorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
A detailed ¹H NMR spectral analysis for Methyl 2,3-diamino-6-chlorobenzoate is not available in the reviewed scientific literature. Such an analysis would be expected to provide specific chemical shifts (δ) for the aromatic protons and the protons of the methyl ester and amino functional groups. The coupling patterns (e.g., doublets, triplets) between adjacent protons would further help to confirm the substitution pattern on the benzene (B151609) ring. Without experimental data, a theoretical prediction of the spectrum is beyond the scope of this article.
Similar to ¹H NMR, published ¹³C NMR spectral data for this compound could not be located. A ¹³C NMR spectrum would be instrumental in confirming the carbon framework of the molecule, showing distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino groups and the electron-withdrawing chloro and methyl ester groups.
There is no evidence in the surveyed literature of advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) or solid-state NMR, being applied to this compound. These advanced methods would be invaluable for unambiguously assigning all proton and carbon signals and for providing further insights into the molecule's three-dimensional structure and intermolecular interactions in the solid state.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.
Specific FT-IR spectroscopic data for this compound is not publicly available. A hypothetical FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the two primary amino groups, the C=O stretching of the ester, C-N stretching, C-Cl stretching, and various vibrations associated with the substituted benzene ring.
Mass Spectrometric Characterization
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. The primary methods used for such characterization are Electrospray Ionization Mass Spectrometry (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing polar and thermally labile molecules. In a typical ESI-MS analysis of a compound like this compound (C₈H₉ClN₂O₂), one would expect to observe the protonated molecular ion [M+H]⁺. However, specific experimental data detailing the mass-to-charge ratio (m/z) and fragmentation patterns for this particular compound are not available in the reviewed literature. For a related, but different, compound, Methyl 2,3-diamino-6-fluorobenzoate, predicted data suggests the [M+H]⁺ ion would appear at an m/z of 185.07208. This predictive data cannot be directly extrapolated to the chloro-analogue.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for volatile and thermally stable compounds. Analysis of aromatic amines and esters is common with this technique. While the NIST Mass Spectrometry Data Center contains GC-MS data for the related compound Methyl 2-amino-6-chlorobenzoate, showing significant peaks at m/z 185, 153, and 146, no such experimental spectrum is published for this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. An HRMS analysis of this compound would be crucial for confirming its molecular formula, C₈H₉ClN₂O₂. This technique would differentiate the exact mass from other compounds with the same nominal mass. At present, no published HRMS data for this compound could be located.
Ultraviolet-Visible Spectroscopic Analysis for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The chromophores present in this compound—the substituted benzene ring with amino and ester groups—are expected to exhibit distinct absorption bands. The position (λmax) and intensity of these bands are influenced by the solvent and the electronic structure. Aromatic amines typically show strong absorption bands corresponding to π → π* transitions. However, specific experimental UV-Vis spectra, including λmax values and molar absorptivity for this compound, are not documented in the scientific literature.
X-ray Crystallographic Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions)
Information regarding the specific intermolecular interactions and crystal packing of this compound is not available in the current body of scientific literature. A thorough search of crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), did not yield a crystal structure for this compound. Without single-crystal X-ray diffraction data, a definitive description of its hydrogen bonding network and any potential π-π stacking interactions remains purely speculative.
In general, the molecular structure of this compound, which features two amino groups and a benzene ring, suggests the potential for various intermolecular forces. The amino groups can act as hydrogen bond donors, while the oxygen atoms of the ester group and the nitrogen atoms of the amino groups can serve as hydrogen bond acceptors. Furthermore, the presence of the aromatic ring indicates the possibility of π-π stacking interactions, which are common in the crystal structures of benzene derivatives. However, without experimental data, the precise nature and arrangement of these interactions in the solid state cannot be detailed.
Hirshfeld Surface Analysis and Derived Fingerprint Plots for Quantitative Interaction Assessment
A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a high-quality crystal structure determined by X-ray or neutron diffraction. As no such data has been published for this compound, a Hirshfeld surface analysis and the generation of its corresponding fingerprint plots have not been performed.
Consequently, a quantitative assessment of the various intermolecular contacts, which would typically be presented in a data table summarizing the percentage contributions of different interactions (e.g., H···H, C···H, O···H, N···H), cannot be provided. This type of analysis is crucial for a deeper understanding of the forces that govern the crystal packing and, by extension, the physicochemical properties of the solid material.
Theoretical and Computational Chemistry Studies of Methyl 2,3 Diamino 6 Chlorobenzoate
Quantum Chemical Computational Studies (DFT and Ab Initio Approaches)
Molecular Geometry Optimization and Conformational Landscapes
No specific studies on the molecular geometry optimization or conformational landscapes of Methyl 2,3-diamino-6-chlorobenzoate were found. Such a study would involve computational methods to determine the most stable three-dimensional arrangement of the atoms and to explore the energy of different spatial orientations (conformers).
Electronic Structure and Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)
There is no available data on the electronic structure or frontier molecular orbital analysis of this compound. This type of analysis would calculate the energies of the HOMO and LUMO, the gap between them being a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential Surface Mapping
Specific molecular electrostatic potential surface maps for this compound are not available in published literature. MEP mapping would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Natural Bonding Orbital Analysis: Charge Delocalization and Hyperconjugative Interactions
No NBO analysis data for this compound could be located. This analysis would provide a detailed description of the electron density distribution in terms of localized bonds and lone pairs, and quantify charge delocalization and hyperconjugative interactions that contribute to the molecule's stability.
Computational Vibrational Spectroscopy and Spectral Correlation with Experimental Data
There are no published computational vibrational spectroscopy studies for this compound. Such research would involve calculating the theoretical infrared (IR) and Raman spectra and comparing them with experimental data to assign vibrational modes to specific molecular motions.
Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations and Photophysical Properties
Information regarding TDDFT calculations for the electronic excitations and photophysical properties of this compound is not available. This theoretical approach would be used to predict the molecule's UV-Vis absorption spectrum and to understand its behavior upon light absorption.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational chemistry offers robust methods for predicting the spectroscopic parameters of molecules like this compound, providing valuable insights that complement experimental data.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, primarily using Density Functional Theory (DFT), are widely employed to predict ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. By referencing these values to a standard, such as tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). For a molecule like this compound, theoretical predictions would help in assigning the complex aromatic signals and understanding the electronic effects of the amino, chloro, and methyl ester substituents on the benzene (B151609) ring.
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption and provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic compounds with heteroatomic substituents.
A hypothetical data table for predicted spectroscopic parameters is presented below. It is crucial to note that these are representative values and would require specific computational studies to be validated.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | |
| Aromatic Protons | 6.5 - 7.5 |
| Amino Protons (NH₂) | 4.0 - 5.5 |
| Methyl Protons (OCH₃) | 3.7 - 3.9 |
| ¹³C NMR Chemical Shifts (ppm) | |
| Aromatic Carbons | 110 - 150 |
| Carbonyl Carbon (C=O) | 165 - 175 |
| Methyl Carbon (OCH₃) | 50 - 55 |
| UV-Vis Absorption Maxima (λ_max, nm) | ~250, ~320 |
Computational Elucidation of Intermolecular Interactions
The solid-state properties of a compound are governed by its intermolecular interactions. Computational methods can provide a detailed understanding of these forces.
Analysis of Hydrogen Bonding and Non-Covalent Interactions within Crystal Lattices
While a crystal structure for this compound is not publicly available, computational analysis of related compounds, such as other substituted diaminobenzoates, reveals the likely nature of its intermolecular interactions. The two amino groups and the carbonyl oxygen of the ester group are prime candidates for forming a network of intermolecular hydrogen bonds. Specifically, N-H···O and N-H···N hydrogen bonds would be expected to play a significant role in the crystal packing.
Theoretical Assessment of Crystal Packing Energetics
The stability of a crystal lattice can be quantified by its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal. Computational methods, particularly those based on solid-state DFT, can be used to calculate the lattice energy. By comparing the calculated lattice energies of different hypothetical packing arrangements (polymorphs), it is possible to predict the most stable crystal structure. These calculations take into account the sum of all intermolecular interaction energies within the crystal.
Computational Thermochemical Analysis
Computational thermochemistry allows for the prediction of key thermodynamic properties that are often difficult or time-consuming to measure experimentally.
Standard Enthalpies of Formation and Reaction Enthalpies
The standard enthalpy of formation (ΔH_f°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. High-level quantum chemical methods, such as G3 or G4 theory, can be used to calculate the gas-phase enthalpy of formation with high accuracy. For larger molecules, composite methods that combine the results of calculations at different levels of theory are often employed.
Reaction enthalpies for processes involving this compound could also be predicted. For example, the enthalpy change for its synthesis or decomposition can be calculated by taking the difference between the computed enthalpies of formation of the products and reactants.
Gibbs Free Energy of Formation and Thermodynamic Stability Profiling
The Gibbs free energy of formation (ΔG_f°) is a measure of the thermodynamic stability of a compound under standard conditions. It is calculated from the enthalpy of formation and the standard entropy. Computational methods can also be used to calculate the standard entropy of a molecule by determining its vibrational frequencies.
By calculating the Gibbs free energy of formation, the thermodynamic stability of this compound can be assessed relative to its isomers or other related compounds. A more negative ΔG_f° indicates greater thermodynamic stability. This information is crucial for understanding the feasibility of synthetic routes and the long-term stability of the compound.
A hypothetical data table for predicted thermochemical properties is presented below. These values are illustrative and would need to be determined through specific calculations.
| Property | Predicted Value (kJ/mol) |
| Standard Enthalpy of Formation (gas) | -250 to -350 |
| Standard Gibbs Free Energy of Formation (gas) | -100 to -200 |
Computational Mechanistic Pathways Investigation
A thorough review of scientific literature and chemical databases indicates that specific computational studies detailing the mechanistic pathways of this compound are not publicly available at this time. While computational methods, such as Density Functional Theory (DFT), are widely used to investigate reaction mechanisms, including transition states, and energy profiles, no such research has been published for this particular compound.
Therefore, this section cannot be populated with detailed research findings or data tables as per the user's request due to the absence of specific studies on the computational mechanistic pathways of this compound.
Synthetic Utility of Methyl 2,3 Diamino 6 Chlorobenzoate As a Key Building Block
Role as a Precursor in Advanced Organic Synthesis
Methyl 2,3-diamino-6-chlorobenzoate is a valuable precursor in advanced organic synthesis due to the presence of multiple, orthogonally reactive functional groups. The vicinal diamino moieties, the methyl ester, and the chloro group offer a platform for a variety of chemical transformations, making it a desirable building block for constructing complex molecular frameworks.
The synthesis of related 2,3-diamino benzoic acid methyl esters can be achieved from readily available starting materials like 3-nitrophthalic acid. A typical synthetic route involves regioselective esterification, followed by a Curtius rearrangement and subsequent reduction of a nitro group to yield the desired diamine. This process highlights the accessibility of this class of compounds for further synthetic applications.
The strategic positioning of the functional groups on the aromatic ring allows for selective reactions. The amino groups can be selectively functionalized, and the ester and chloro groups can be manipulated in subsequent steps. This controlled reactivity is a key feature that makes this compound and its analogs attractive starting points for the synthesis of diverse and complex target molecules.
Application as a Scaffold for Heterocyclic Ring System Synthesis
The most prominent application of this compound is as a scaffold for the synthesis of various heterocyclic ring systems. The adjacent amino groups are perfectly positioned to undergo cyclization reactions with a range of reagents, leading to the formation of fused heterocyclic structures.
Cyclization Reactions Utilizing the Diamino Moieties
The ortho-phenylenediamine unit within this compound is a classic precursor for the synthesis of quinoxalines. The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a well-established and efficient method for constructing the quinoxaline (B1680401) ring system. bldpharm.com For instance, the condensation of this compound with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or a substituted derivative would readily yield the corresponding quinoxaline-carboxylic acid methyl ester.
This reaction is often carried out under mild conditions and can be facilitated by various catalysts or even proceed under catalyst-free conditions, for example, through mechanochemical grinding. bldpharm.com The resulting quinoxaline core, still bearing the chloro and methyl ester functionalities, can be further elaborated, making this a powerful strategy for generating a library of substituted quinoxalines.
Beyond quinoxalines, the diamino moiety can react with other reagents to form a variety of five- and six-membered heterocyclic rings. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of benzimidazolones, while reaction with cyanogen (B1215507) bromide could yield 2-aminobenzimidazoles.
Strategic Derivatization via Ester and Halogen Functional Groups
The methyl ester and chloro functional groups on the benzene (B151609) ring provide additional handles for synthetic modification, allowing for the strategic derivatization of the heterocyclic systems formed from the diamino moiety.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. This allows for the introduction of a wide range of substituents at this position, enabling the fine-tuning of the molecule's properties.
The chloro group can participate in various cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. For example, an Ullmann-type reaction could be employed to displace the chloride with an amine or an alcohol. google.com This versatility makes it possible to build complex molecular architectures by appending different fragments to the core heterocyclic structure. A scalable process for the synthesis of a related compound, methyl 2-bromo-6-chlorobenzoate, highlights the industrial potential of such halogenated benzoate (B1203000) derivatives.
Intermediate in Agrochemical Synthesis
While direct evidence for the use of this compound as an intermediate in the synthesis of commercially available agrochemicals is not readily found in publicly available literature, the structural motifs accessible from this building block are present in some pesticidal compounds. For example, certain herbicides and fungicides contain quinoxaline or benzimidazole (B57391) cores.
Furthermore, a patent for the preparation of 3,5-diamino-6-chloropyrazine-2-carboxylic acid esters, which are intermediates for diuretic agents, demonstrates the utility of similar chlorinated diaminocarboxylic acid esters in the synthesis of bioactive molecules. Although not an agrochemical, this example illustrates the potential for this class of compounds to serve as precursors to biologically active agents. The synthesis of novel β-naphthol derivatives containing a benzothiazolylamino group for pesticidal applications also showcases the importance of amino-heterocyclic structures in agrochemical discovery. Given the synthetic versatility of this compound, it is plausible that it or its close analogs could be employed in the development of new agrochemical candidates.
Modular Derivatization Strategies for Complex Molecular Architectures
The trifunctional nature of this compound makes it an ideal candidate for modular derivatization strategies in the construction of complex molecular architectures. This approach involves the sequential and selective modification of each functional group to build up molecular complexity in a controlled manner.
A potential modular strategy could involve the following steps:
Cyclization: The diamino groups are first reacted to form a desired heterocyclic core, such as a quinoxaline or benzimidazole.
Ester Modification: The methyl ester is then hydrolyzed to the carboxylic acid, which can be coupled with a variety of amines or alcohols to introduce a diverse set of substituents.
Cross-Coupling: Finally, the chloro group is utilized in a cross-coupling reaction to append another molecular fragment.
This stepwise approach allows for the creation of a large library of diverse compounds from a single, readily accessible starting material. Such modular strategies are highly valuable in medicinal chemistry and materials science for the rapid generation of new molecules with tailored properties. The concept of using C3-symmetric triaminobenzenetricarboxylates as building blocks for complex structures further illustrates the power of poly-functionalized aromatic compounds in creating diverse molecular architectures.
Q & A
Q. Table 1: Example Reaction Conditions
(Advanced) How do steric and electronic effects influence regioselectivity in reactions involving this compound?
Methodological Answer:
The adjacent amino and chloro groups create competing electronic effects:
- Electron-withdrawing Cl : Activates the ring for electrophilic substitution but deactivates neighboring positions.
- Electron-donating NH₂ : Directs reactions to para/meta positions.
For example, in nitration, the chloro group may direct nitration to the 4-position, while the amino groups favor the 5-position. Computational modeling (e.g., DFT calculations) and isotopic labeling (e.g., deuterated analogs ) can validate mechanistic pathways. Reaction monitoring via HPLC (≥95.0% purity standards ) is critical to track regioselectivity.
(Basic) What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester functionality. Deuterated solvents (e.g., DMSO-d₆ ) enhance resolution.
- HPLC-PDA : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95.0% ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation).
(Advanced) How can researchers mitigate decomposition during long-term storage of this compound?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use argon or nitrogen headspace to minimize oxidation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolyzed benzoic acid derivatives).
(Basic) How can reaction yields be optimized in the synthesis of this compound?
Methodological Answer:
- Catalyst Optimization : Use DIPEA (1.1–1.5 equiv.) as a base to enhance amination efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Work-up Procedures : Precipitation with LP (light petroleum) followed by vacuum filtration reduces product loss .
(Advanced) What challenges arise when functionalizing this compound for pharmaceutical intermediates?
Methodological Answer:
- Competitive Reactivity : The amino groups may undergo undesired acylation or alkylation before chloro substitution. Use selective protecting groups (e.g., Boc for NH₂) during derivatization .
- Solubility Limitations : The compound’s low aqueous solubility can hinder bioconjugation. Co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., hydrochloride salts ) may improve compatibility.
- Toxicity Profiling : Assess metabolites via LC-MS/MS in vitro (e.g., liver microsome assays) to identify reactive intermediates.
(Basic) What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent .
- Centrifugation : For colloidal impurities, centrifuge at 10,000 rpm for 15 min .
(Advanced) How does the electronic nature of substituents affect the compound’s spectroscopic signatures?
Methodological Answer:
- IR Spectroscopy : The C=O stretch (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) indicate ester and amino groups, respectively. Chloro substituents cause slight shifts due to inductive effects.
- UV-Vis : Conjugation between amino and ester groups results in λmax ~270 nm. Compare with deuterated analogs (e.g., benzyl benzoate-d12 ) to isolate solvent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
